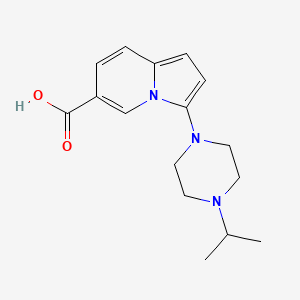![molecular formula C11H19N3O B8110374 ((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyrrolidin-1-yl)methanone](/img/structure/B8110374.png)
((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyrrolidin-1-yl)methanone: is a complex organic compound with a unique structure that includes multiple fused rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the core hexahydropyrrolo[3,4-c]pyrrole structure, which is then functionalized with a pyrrolidin-1-yl group. Common reagents used in these steps include various amines, aldehydes, and ketones under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where various substituents can be introduced or replaced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, strong acids or bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, ((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyrrolidin-1-yl)methanone serves as a building block for more complex molecules. It is used in the development of new synthetic methodologies and the study of reaction mechanisms.
Medicine: In medicinal chemistry, it is explored for its potential therapeutic properties. Researchers investigate its activity against various biological targets, aiming to develop new drugs.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its structural properties.
Mecanismo De Acción
The mechanism by which ((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyrrolidin-1-yl)methanone exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Hexahydropyrrolo[3,4-c]pyrrole derivatives: Compounds with similar core structures but different functional groups.
Pyrrolidinyl methanone derivatives: Compounds with variations in the pyrrolidinyl group.
Uniqueness: What sets ((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyrrolidin-1-yl)methanone apart is its specific combination of fused rings and functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
[(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c15-11(13-3-1-2-4-13)14-7-9-5-12-6-10(9)8-14/h9-10,12H,1-8H2/t9-,10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSXQPBRCLQJAT-AOOOYVTPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N2CC3CNCC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)N2C[C@H]3CNC[C@H]3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(Furan-2-ylmethyl)-2-azabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B8110294.png)
![(3aR,8aR)-8-(cyclopropylmethoxy)-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrole](/img/structure/B8110300.png)
![1-(3A-phenyloctahydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone](/img/structure/B8110310.png)
![N-(Cyclopropylmethyl)-8-azaspiro[4.5]decane-2-carboxamide](/img/structure/B8110325.png)
![7-(Allyloxy)-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B8110327.png)
![3-Ethoxy-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]](/img/structure/B8110345.png)
![2-(2-Fluorobenzyl)-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B8110352.png)

![(3S,4aS,8aR)-N-(furan-2-ylmethyl)octahydro-2H-pyrano[3,2-c]pyridine-3-carboxamide](/img/structure/B8110367.png)

![3-(Pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B8110385.png)
![3-(2-Methyloxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid](/img/structure/B8110392.png)

![4-((Cyclopropylmethoxy)methyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8110404.png)
